molecular formula C11H9F3N2OS B7598946 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B7598946
M. Wt: 274.26 g/mol
InChI Key: DFWFCEPSFKQHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound that contains a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol typically involves the formation of the benzothiazole ring followed by the introduction of the azetidin-3-ol moiety. One common method involves the reaction of 5-(trifluoromethyl)benzothiazole with an appropriate azetidin-3-ol precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzothiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
  • 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol
  • 2-(Trifluoromethyl)benzothiazole derivatives

Uniqueness

1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is unique due to the specific positioning of the trifluoromethyl group and the azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-9-8(3-6)15-10(18-9)16-4-7(17)5-16/h1-3,7,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFCEPSFKQHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.